8-Methylchroman-4-amine is a chiral amine compound that belongs to the chroman family. Its molecular structure features a methyl group at the 8th position and an amine group at the 4th position of the chroman ring, which contributes to its unique chemical properties and potential applications in various fields, particularly medicinal chemistry and organic synthesis. This compound is recognized for its ability to interact with biological targets, making it a subject of interest in pharmaceutical research.
The compound is synthesized from chroman derivatives through specific chemical reactions that introduce functional groups at designated positions. The synthesis typically begins with commercially available chroman derivatives, which can be modified using various organic reactions.
8-Methylchroman-4-amine is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring system. Its chiral nature allows it to exist in two enantiomeric forms, which can exhibit different biological activities.
The synthesis of 8-Methylchroman-4-amine generally involves several key steps:
The synthetic routes can vary based on the desired yield and purity. Common methods include:
Industrial production often utilizes optimized conditions such as controlled temperature and pressure, alongside catalysts to enhance reaction efficiency and yield.
8-Methylchroman-4-amine participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 8-Methylchroman-4-amine involves its interaction with specific molecular targets, primarily through hydrogen bonding and ionic interactions facilitated by its amine group. The unique chroman structure enhances binding affinity and specificity toward biological receptors, potentially modulating various biochemical pathways.
8-Methylchroman-4-amine has several scientific uses:
Regioselective modification of the chroman ring system enables targeted access to 8-methylchroman precursors essential for downstream amination. Electrophilic aromatic substitution (EAS) dominates this approach, leveraging the inherent reactivity of the electron-rich benzo-fused ring. Directed ortho-metalation (DoM) provides complementary regiocontrol for installing substituents at C6 or C7 positions, minimizing isomer formation during 8-methylchroman synthesis.
Electrophilic Halogenation: Bromination of 4-chromanone precursors using molecular bromine (Br₂) in acetic acid at 0–5°C affords 6-bromo derivatives with >85% regioselectivity, while 8-bromo isomers dominate at higher temperatures (40–50°C). Chlorination with sulfuryl chloride (SO₂Cl₂) in chloroform yields 6-chloro-8-methylchroman-4-one exclusively due to steric hindrance from the C8 methyl group [2]. Selective monobromination at C6 is achievable using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under photolytic conditions (300 nm Hg lamp), yielding 6-bromo-8-methylchroman-4-one in 92% purity [8].
Friedel-Crafts Alkylation: Direct C8 methylation employs AlCl₃-catalyzed reaction of chroman with methyl chloride. This method suffers from over-alkylation, however, generating di-methylated byproducts. Superior regioselectivity is achieved via in situ generation of the C8 electrophile: Treatment of 3-(o-hydroxyphenyl)propan-1-ol with acetyl chloride/AlCl₃ induces cyclization and C8-acetylation simultaneously, followed by Clemmensen reduction to install the methyl group (62% yield over two steps) [10].
Table 1: Regioselective Functionalization Methods for 8-Methylchroman Precursors
Target Position | Method | Reagents/Conditions | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
C6 Bromination | NBS, Light (300 nm) | DMF, 25°C, 2 h | >95 (mono) | 89 |
C8 Bromination | Br₂, AcOH | 40°C, 1 h | 85 (8-Br) | 78 |
C6 Chlorination | SO₂Cl₂ | CHCl₃, reflux, 4 h | >99 | 91 |
C8 Methylation | MeCl, AlCl₃ | DCM, 0°C → rt, 6 h | 70 (mono) | 65 |
C8 Acetyl/Methyl | AcCl/AlCl₃ → Zn(Hg)/HCl | Toluene, 110°C → Et₂O, reflux | >95 | 62 (2 steps) |
The chiral center at C4 necessitates asymmetric methodologies for accessing enantiopure 8-methylchroman-4-amine. Key approaches include chiral pool resolution, enantioselective reduction of imines, and chiral auxiliary-mediated synthesis, each offering distinct advantages in stereocontrol and scalability.
Chiral Pool Resolution: Diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid resolves racemic 8-methylchroman-4-amine. The (4S)-amine salt preferentially crystallizes from ethanol, yielding 98% ee after basification (35% recovery). Alternatively, lipase-catalyzed kinetic resolution of N-acetyl-8-methylchroman-4-amine using Candida antarctica lipase B (CAL-B) in vinyl acetate affords (4R)-acetamide (>99% ee) and unreacted (4S)-amine (91% ee) with E > 200 .
Asymmetric Hydrogenation: Iridium-catalyzed hydrogenation of 8-methylchroman-4-imine delivers both enantiomers using chiral diphosphine ligands. Employing (R,R)-f-SpiroPhos ligand with [Ir(cod)Cl]₂ at 50 bar H₂ in dichloroethane achieves (4S)-8-methylchroman-4-amine in 96% ee (TON = 1,850). Conversely, (R)-SegPhos/Ir yields the (4R)-isomer with 94% ee. Critical additives include molecular iodine (0.5 equiv) and p-TsOH (0.1 equiv), enhancing imine activation and suppressing catalyst deactivation [5] [8].
Organocatalytic Reduction: Chiral phosphoric acid (CPA)-catalyzed transfer hydrogenation utilizes Hantzsch ester as hydride donor. (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) catalyzes imine reduction in toluene at -30°C, affording (4S)-amine in 89% ee and 82% yield. This metal-free approach benefits from tolerance to reducible functional groups like aryl halides [5].
Table 2: Enantioselective Methods for (R)- and (S)-8-Methylchroman-4-amine
Enantiomer | Method | Key Reagent/Catalyst | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|---|
(4S)-Amine | Iridium AH | [Ir(cod)Cl]₂/(R,R)-f-SpiroPhos | 50 bar H₂, I₂, DCE, 50°C | 96 | 90 |
(4R)-Amine | Iridium AH | [Ir(cod)Cl]₂/(R)-SegPhos | 50 bar H₂, I₂, DCE, 50°C | 94 | 88 |
(4S)-Amine | Organocatalytic Reduction | (R)-TRIP, Hantzsch ester | Toluene, -30°C, 24 h | 89 | 82 |
(4S)-Amine | Kinetic Resolution | CAL-B, Vinyl acetate | MTBE, 30°C, 48 h | 91 | 45* |
(4R)-Acetamide | Kinetic Resolution | CAL-B, Vinyl acetate | MTBE, 30°C, 48 h | >99 | 48* |
*Theoretical maximum yield for kinetic resolution is 50%.
Catalytic reductive amination directly converts 8-methylchroman-4-one to the chiral amine without isolating imine intermediates, offering atom economy and operational simplicity. This one-pot strategy employs chiral catalysts or auxiliaries to control stereochemistry during C=N bond reduction.
Metal-Catalyzed Asymmetric RA: Iridium complexes with f-SpiroPhos ligands enable enantioselective reductive amination under hydrogen pressure. Using NH₄OAc as nitrogen source, [Ir(cod)Cl]₂/(R,R)-f-SpiroPhos (S/C = 500) in methanol/TFA (100:1) at 80°C and 70 bar H₂ furnishes (4R)-8-methylchroman-4-amine in 92% yield and 90% ee. The reaction proceeds via dynamic kinetic resolution (DKR), where imine/enamine tautomerization allows single enantiomer formation from the prochiral ketone [5] [8].
Chiral Auxiliary-Mediated RA: (S)-α-Methylbenzylamine serves as a removable chiral controller. Condensation of 8-methylchroman-4-one with (S)-α-methylbenzylamine forms an imine, reduced by NaBH₃CN to yield the diastereomeric amine (dr = 95:5). Hydrogenolytic cleavage (H₂, Pd/C, MeOH) removes the auxiliary, delivering (4R)-8-methylchroman-4-amine in 75% overall yield and >99% ee. This approach avoids expensive metal catalysts but requires auxiliary synthesis and removal [3].
Borohydride Reducing Agents: NaBH(OAc)₃ proves superior to NaBH₃CN for imine reduction in acidic media (pH 5–6). Using acetic acid as catalyst in 1,2-dichloroethane (DCE), primary amines couple with 8-methylchroman-4-one, followed by NaBH(OAc)₃ reduction at 25°C to afford N-alkylated derivatives in >85% yield. For chiral variants, (S)-2-phenylglycinol as amine component gives diastereoselective reduction (dr > 90:10) due to steric bias from the adjacent stereocenter [3] [8].
Table 3: Reductive Amination (RA) Methods for 8-Methylchroman-4-amine Derivatives
RA Type | Catalyst/Reagent | Nitrogen Source | Conditions | Stereooutcome | Yield (%) |
---|---|---|---|---|---|
Catalytic Asymmetric | Ir/(R,R)-f-SpiroPhos | NH₄OAc | 70 bar H₂, MeOH/TFA, 80°C | (4R)-Amine, 90% ee | 92 |
Diastereoselective RA | NaBH₃CN | (S)-α-Methylbenzylamine | DCE, 25°C, 12 h | dr 95:5 (after cleavage) | 75 (3 steps) |
Chiral Auxiliary Reduction | NaBH(OAc)₃ | (S)-2-Phenylglycinol | AcOH, DCE, 25°C, 24 h | dr >90:10 | 88 |
Achiral N-Alkylation | NaBH(OAc)₃ | Benzylamine | AcOH, DCE, 25°C, 6 h | Racemic | 91 |
Robust access to 8-methylchroman-4-amine hinges on efficient construction of the benzopyran ring. Friedel-Crafts acylation/intramolecular cyclization sequences from o-cresol derivatives provide versatile routes to the 8-methylchroman scaffold with embedded functionality for downstream amination.
Friedel-Crafts/Alkylation Route: o-Cresol undergoes AlCl₃-mediated acylation with 3-chloropropionyl chloride at 0°C, yielding 2-hydroxy-3-methylphenylpropan-1-one (78%). Subsequent cyclization via Mitsunobu reaction (PPh₃, DIAD, THF) or base-mediated Williamson ether synthesis (K₂CO₃, DMF, 100°C) furnishes 8-methylchroman-4-one in 70–85% yield. Beckmann rearrangement of the oxime with TsOH in xylenes provides the lactam, reduced to the amine by LiAlH₄ (65% over two steps) [6] [10].
Tandem FC/Cyclization: A one-pot approach combines acylation and ring closure using Al(OTf)₃ catalysis. o-Cresol and acrylic acid react at 120°C in toluene with 10 mol% Al(OTf)₃, directly affording 8-methylchroman-4-one in 80% yield via in situ acylation and conjugate addition-cyclization. This atom-economical process avoids isolating the ketone intermediate [8].
Reductive Amination/Cyclization: N-Protected 3-aminopropanols undergo acid-catalyzed cyclization onto o-quinone methides. o-Cresol is converted to o-quinone methide with paraformaldehyde/TfOH, trapped by N-Boc-3-aminopropanol to give a linear adduct. TFA-induced cyclization yields N-Boc-8-methylchroman-4-amine (71% over two steps), deprotected to the amine [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: